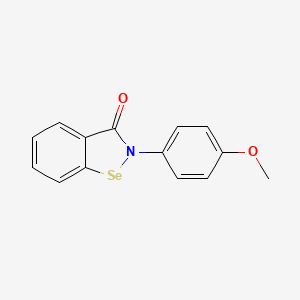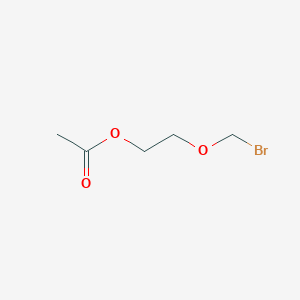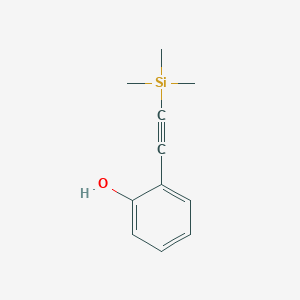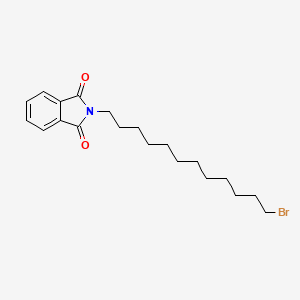
N-(12-Bromododecyl)phthalimide
Descripción general
Descripción
N-(12-Bromododecyl)phthalimide is a chemical compound with the molecular formula C20H28BrNO2. It is a derivative of phthalimide, which is an organic compound with the formula C6H4(CO)2NH . Phthalimide is the imide derivative of phthalic anhydride and is used as a precursor to other organic compounds .
Synthesis Analysis
The synthesis of phthalimides, including N-(12-Bromododecyl)phthalimide, often involves the dehydrative condensation of phthalic anhydride at high temperatures with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides are popular alternative approaches . For instance, N-(12-bromododecyl)phthalimide can be synthesized by treating compound 4 in acetonitrile using an excess of potassium carbonate .Molecular Structure Analysis
Phthalimides, including N-(12-Bromododecyl)phthalimide, are organic π-conjugated small molecules . They often have bithiophene-phthalimide backbones bearing alkyl chains of different symmetry, length, and branching character . The structure of these compounds can be influenced by many factors, including the size of the building block and the nature of the alkyl side chains .Chemical Reactions Analysis
Phthalimides can undergo various chemical reactions. They can form salts upon treatment with bases such as sodium hydroxide . Alkyl halides can be converted to the N-alkylphthalimide . The amine is commonly liberated using hydrazine . In the case of N-(12-bromododecyl)phthalimide, it can be converted into an oxime group by treatment with hydoxylamine hydrochloride and sodium hydroxide .Aplicaciones Científicas De Investigación
Solvation Dynamics in Proteins and Microemulsions
4-(N-bromoacetylamino)-phthalimide, a derivative of N-(12-Bromododecyl)phthalimide, has been used as a solvation probe in studies of proteins and microemulsions. The solvation dynamics of this compound were studied in the vicinity of a protein, glutaminyl-tRNA synthetase, by covalently attaching it to the protein. This research provides insights into the interaction dynamics of such probes with proteins and microemulsions (Mandal et al., 2002).
Phthalimide Derivatives in Drug Design
Phthalimides, including N-(12-Bromododecyl)phthalimide and its analogs, are important in drug design due to their wide range of biological activities. These compounds serve as scaffolds for designing drug candidates for various diseases such as AIDS, tumors, diabetes, and bacterial infections (Kushwaha & Kaushik, 2016).
Biological Effects of Phthalimides
Phthalimides, including derivatives like N-(12-Bromododecyl)phthalimide, exhibit significant biological effects, often comparable or superior to known pharmacological molecules. Their antibacterial, antifungal, analgesic, antitumor, anxiolytic, and anti-HIV activities make them subjects of extensive biomedical research (Ashif et al., 2013).
Trifluoromethylthiolation in Organic Synthesis
N-(Trifluoromethylthio)phthalimide, related to N-(12-Bromododecyl)phthalimide, has been developed as a reagent for trifluoromethylthiolation in organic synthesis. Its use demonstrates the role of phthalimide derivatives in facilitating reactions important for pharmaceutical and agrochemical research (Pluta, Nikolaienko, & Rueping, 2014).
Photodecarboxylations Involving Phthalimides
Phthalimides undergo photodecarboxylation reactions due to their photophysical and electrochemical properties. These reactions are applied in the synthesis of macrocyclic compounds and bioactive addition adducts, highlighting the versatility of phthalimide derivatives in synthetic chemistry (Mumtaz, Robertson, & Oelgemöller, 2018).
Kinetics and Mechanism of Alkaline Hydrolysis
The alkaline hydrolysis of N-substituted phthalimides, which includes compounds like N-(12-Bromododecyl)phthalimide, has been studied to understand the kinetics and mechanisms of these reactions. This research is crucial for understanding the behavior of phthalimide derivatives under various chemical conditions (Khan, 1987).
Tumor Necrosis Factor-Alpha Production-Regulating Activity
N-Substituted phthalimides, including N-(12-Bromododecyl)phthalimide analogs, have been shown to affect tumor necrosis factor-alpha production, indicating their potential as biological response modifiers in cancer research (Miyachi et al., 1997).
Mecanismo De Acción
Safety and Hazards
While specific safety data for N-(12-Bromododecyl)phthalimide is not available, safety data for related compounds such as phthalimide and N-(2-Bromoethyl)phthalimide suggest that these compounds should be handled with care . They should not be used in food, drug, pesticide or biocidal product use . Contact with skin and eyes should be avoided, and adequate ventilation should be ensured during handling .
Propiedades
IUPAC Name |
2-(12-bromododecyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28BrNO2/c21-15-11-7-5-3-1-2-4-6-8-12-16-22-19(23)17-13-9-10-14-18(17)20(22)24/h9-10,13-14H,1-8,11-12,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFKXYCUILKIOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444566 | |
| Record name | N-(12-Bromododecyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(12-Bromododecyl)phthalimide | |
CAS RN |
82583-84-4 | |
| Record name | N-(12-Bromododecyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one](/img/structure/B3057486.png)



![3-Oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B3057491.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl butanoate](/img/structure/B3057493.png)


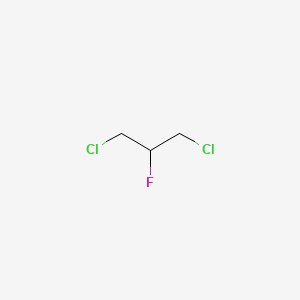
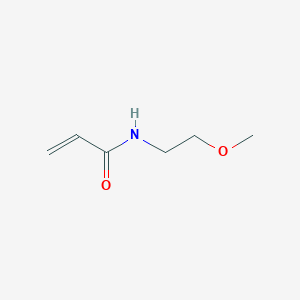
![4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3057502.png)
